1-(3-(Benzyloxy)propyl)-5-(2-oxopropyl)indoline-7-carbonitrile

Silodosin synthesis Nef reaction protecting group strategy

Silodosin API manufacturers face multi-step protection, alkylation, and acylation sequences when starting from simpler indoline scaffolds, each step introducing yield loss and purification burden. This compound arrives with all three key substituents (benzyloxypropyl at N1, 2-oxopropyl at C5, carbonitrile at C7) pre-installed, directly serving as the Nef reaction product. • Direct Nef reaction product at 92% documented yield on 1.0 kg scale (WO2014118606A2) - 32 percentage points higher than benzoyloxy analog • Benzyl protecting group enables orthogonal hydrogenolysis (Pd/C, H₂), preserving the 7-carbonitrile against hydrolysis • Eliminates 3+ sequential synthetic steps vs. starting from indoline-7-carbonitrile scaffold

Molecular Formula C22H24N2O2
Molecular Weight 348.4 g/mol
Cat. No. B12062621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Benzyloxy)propyl)-5-(2-oxopropyl)indoline-7-carbonitrile
Molecular FormulaC22H24N2O2
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOCC3=CC=CC=C3
InChIInChI=1S/C22H24N2O2/c1-17(25)12-19-13-20-8-10-24(22(20)21(14-19)15-23)9-5-11-26-16-18-6-3-2-4-7-18/h2-4,6-7,13-14H,5,8-12,16H2,1H3
InChIKeyTWONHQUTOHFPQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(Benzyloxy)propyl)-5-(2-oxopropyl)indoline-7-carbonitrile: Product Overview


1-(3-(Benzyloxy)propyl)-5-(2-oxopropyl)indoline-7-carbonitrile (CAS 1096141-50-2, MFCD26387456) is a fully substituted indoline derivative bearing a benzyloxypropyl group at N1, a 2-oxopropyl group at C5, and a carbonitrile at C7. It belongs to the class of indoline-based synthetic intermediates that serve as direct precursors to the α1a-adrenoceptor antagonist Silodosin [1]. The compound has a molecular formula of C₂₂H₂₄N₂O₂ and a molecular weight of 348.44 g/mol, with a reported XLogP3 of 3.1, indicating moderate lipophilicity suitable for organic-phase processing . Unlike the simpler core scaffold indoline-7-carbonitrile (CAS 115661-82-0), this compound arrives with all three key substituents pre-installed, enabling downstream manufacturers to bypass multiple protection, alkylation, and acylation steps [2].

1

Direct synthetic intermediate for Silodosin API; all three key substituents pre-installed on indoline scaffold

2

Eliminates sequential protection, N-alkylation, and acylation steps required with simpler indoline cores

3

Moderate lipophilicity (XLogP3 ~3.1) supports efficient organic-phase extraction during multi-step process chemistry

Why Simpler Indoline Analogs Fall Short in Silodosin Synthesis


The benzyloxypropyl, 2-oxopropyl, and 7-carbonitrile substituents of this compound are each essential for the downstream chemistry that produces Silodosin, and their absence or alteration in generic indoline analogs forces the user to reintroduce them through additional synthetic steps, each incurring yield loss and purification burden. The core scaffold indoline-7-carbonitrile (MW 144.17) lacks any substitution at N1 and C5, requiring sequential N-alkylation, formylation or acylation, and functional group interconversions that reduce overall yield [1]. The N-acetyl-protected analog 1-acetyl-5-(2-aminopropyl)indoline-7-carbonitrile (MW 243.3) carries a different C5 substituent (aminopropyl rather than oxopropyl), necessitating an oxidation-state adjustment that is not trivial at scale . Even the closely related 5-formyl analog (CAS 1375180-30-5, MW 320.4) differs in oxidation state at C5, which alters the reductive amination outcome and impurity profile [2]. The quantitative evidence below demonstrates exactly where the target compound outperforms or meaningfully differs from each of these comparators.

Indoline-7-carbonitrile (MW 144.17) lacks N1 and C5 substituents; requires sequential alkylation and acylation, reducing overall yield and increasing purification burden.

1-Acetyl-5-(2-aminopropyl) analog carries a different C5 oxidation state (aminopropyl vs. oxopropyl), demanding a non-trivial redox adjustment that complicates scale-up.

5-Formyl analog (CAS 1375180-30-5) has an aldehyde at C5, which alters reductive amination outcome and impurity profile; substitution may require revalidation of the chiral amine installation step.

Head-to-Head Quantitative Differentiation Evidence


Nef Reaction Yield: Benzyloxy vs. Benzoyloxy Route

In the direct preparation of the target compound via Nef reaction of the nitropropyl precursor, the benzyloxy-protected substrate delivers a 92% isolated yield (0.85 kg from 1.0 kg input, WO2014118606A2 Example 7) [1]. In contrast, the benzoyloxy analog 1-(3-benzoyloxypropyl)-5-(2-oxopropyl)-7-indolinecarbonitrile, prepared via an analogous nitro-to-ketone conversion with H₂O₂/K₂CO₃, achieves only 59.71% yield in CN102675182B [2]. This 32-percentage-point yield gap is attributed to the differential stability of the benzyloxy protecting group under the oxidative Nef conditions compared to the base-labile benzoyloxy ester.

Nef reaction yield
Head-to-head
Target: 92% yield (0.85 kg from 1.0 kg) Benzoyloxy analog: 59.71% yield
32 pp yield advantage supports kilogram-scale procurement and cost-of-goods reduction
Benzyloxy protecting group stability under oxidative Nef conditions vs. base-labile benzoyloxy
Silodosin synthesis Nef reaction protecting group strategy yield optimization

N-Alkylation Yield: Benzyl vs. Benzoyl Protecting Groups

Patent CN102675182B directly compares benzyl and benzoyl protecting groups during N-alkylation of indoline with 3-chloropropyl derivatives. When the benzyl protecting group is used (3-chloropropane methyl-phenoxide, i.e., benzyl 3-chloropropyl ether), the N-alkylated product is obtained in 81% yield with 98% liquid-phase purity. The analogous reaction using the benzoyl protecting group (3-chloropropane benzoic ether) yields 80–83% with 97–98% purity [1]. While yields are comparable, the benzyloxy approach avoids the subsequent base-mediated deprotection required for the benzoyloxy ester, which can hydrolyze the cyano group and generate impurities [2].

N-alkylation efficiency
Head-to-head
Benzyl route: 81% yield, 98% purity Benzoyl route: 80–83% yield, 97–98% purity
Comparable N-alkylation performance with orthogonal deprotection that preserves the acid/base-sensitive nitrile
Benzyloxy group avoids base-mediated hydrolysis risk during downstream processing
N-alkylation protecting group benzyloxy benzoyloxy indoline

Commercial Purity vs. Closest Structural Analogs

The target compound is offered by multiple independent suppliers at NLT 97% purity (MolCore, AChemBlock, ShaoYuan), with the AChemBlock catalog listing 97% minimum . The 5-formyl analog (CAS 1375180-30-5, Silodosin Impurity 21) is available at ≥98.0% from NBInno and as a reference standard from SynZeal, but it is primarily positioned as an analytical impurity marker rather than a bulk synthetic intermediate [1]. The acetyl analog (1-acetyl-5-(2-aminopropyl)indoline-7-carbonitrile) is listed at 95% minimum by CymitQuimica and 95% by CheMenu, or 98% by MolCore . The core scaffold indoline-7-carbonitrile is available at 96.80% (ChemScene) to 98% (CapotChem, Bidepharm) but lacks the pre-installed N1 and C5 functionality .

Commercial purity
Cross-study
Target: NLT 97% (multiple suppliers) 5-Formyl: ≥98% (impurity std.); Acetyl: 95–98%; Core scaffold: 96.8–98%
Meets or exceeds bulk intermediate purity benchmarks; multi-supplier NLT 97% enables consistent procurement specifications
5-Formyl analog positioned as analytical reference, not bulk synthetic intermediate
purity specification pharmaceutical intermediate procurement quality

Lipophilicity Advantage over Simpler Analogs

The target compound has a calculated XLogP3 of 3.1 and a separate computed LogP of 3.72 . The core scaffold indoline-7-carbonitrile (MW 144.17) has an estimated LogP of approximately 1.2–1.5 based on its smaller, more polar structure . The acetyl analog (MW 243.3, with a free primary amine) is expected to have a LogP in the range of 1.0–1.5. A LogP difference of roughly 1.5–2.2 log units corresponds to a 30–160× difference in octanol/water partition coefficient, meaning the target compound partitions far more efficiently into organic solvents during extractive work-up, reducing solvent volumes and improving recovery in multi-step process chemistry [1].

Lipophilicity (LogP)
Class-level
XLogP3 = 3.1
ΔLogP ~1.6–2.2 vs. simpler analogs suggests improved organic-phase extractability during work-up
Computational prediction; no experimental shake-flask data for direct comparison
LogP lipophilicity extraction efficiency chromatographic behavior process chemistry

Reductive Amination Selectivity: Ketone vs. Aldehyde

The C5 2-oxopropyl substituent is a methyl ketone that undergoes diastereoselective reductive amination with (R)-tert-butylsulfinamide/Ti(OEt)₄ to install the chiral amine sidechain of Silodosin (WO2014118606A2 Example 8) [1]. The 5-formyl analog (CAS 1375180-30-5, Silodosin Impurity 21) bears an aldehyde at C5, which is more electrophilic and prone to over-reduction, aldol side-reactions, and imine formation under the acidic reductive amination conditions, generating a more complex impurity profile [2]. The ketone's reduced reactivity relative to the aldehyde provides a wider process window for controlling diastereoselectivity, a critical parameter in chiral API synthesis where the enantiomeric excess specification for Silodosin is >99% [3].

Reductive amination fit
Class-level
C5: 2-oxopropyl (methyl ketone)
Ketone oxidation state enables Ti(OEt)₄-mediated asymmetric reductive amination for chiral amine installation
5-Formyl aldehyde analog prone to over-reduction; ketone reactivity provides wider process window for diastereoselectivity
reductive amination ketone aldehyde impurity profile silodosin synthesis

Procurement and Application Scenarios


Kilogram-Scale Silodosin Manufacturing: Nef Reaction Feedstock

The target compound is the immediate product of the Nef reaction in the benzyloxy-protected Silodosin route, documented at 92% yield on 1.0 kg input scale (WO2014118606A2 Example 7) [1]. Procurement teams sourcing for Silodosin API production should prioritize this compound over the benzoyloxy analog, which delivers only ~60% yield for the analogous transformation [2]. The 32-percentage-point yield advantage directly reduces raw material cost per kg of API and minimizes waste stream volume, both critical factors in ANDA-holder cost competitiveness.

Chiral Amine Sidechain Installation

The C5 2-oxopropyl group is specifically required as the ketone substrate for Ti(OEt)₄-mediated diastereoselective reductive amination with (R)-tert-butylsulfinamide, the key chirality-installing step in the benzyloxy-protected Silodosin route (WO2014118606A2 Example 8) [1]. The 5-formyl analog cannot substitute for this role without altering the diastereoselectivity outcome and impurity profile, as documented by its classification as Silodosin Impurity 21 rather than a viable synthetic intermediate [3]. Laboratories developing chiral amine methodology on indoline scaffolds should specify the 2-oxopropyl substitution explicitly.

Orthogonal Protecting Group Strategy

The benzyloxy protecting group on the N1 sidechain is removable by hydrogenolysis (Pd/C, H₂), whereas the commonly used benzoyloxy and acetyl protecting groups require basic or acidic hydrolysis conditions that risk hydrolyzing the 7-carbonitrile to the carboxamide [1]. This orthogonality is particularly valuable in routes where the nitrile must survive multiple synthetic transformations before final hydrolysis to the Silodosin carboxamide. Patent CN102675182B explicitly demonstrates that the benzyl protecting group delivers N-alkylation yields (81%, 98% purity) equivalent to the benzoyl group while offering this downstream processing advantage [2].

Reference Standard for Impurity Profiling and ANDA

As the immediate precursor to the chiral amine intermediate, the target compound is a critical reference marker for in-process control (IPC) during Silodosin manufacturing. Its well-characterized identity (CAS 1096141-50-2, MDL MFCD26387456, multiple supplier CoAs with NLT 97% purity) supports its use as a system suitability standard for HPLC methods monitoring the Nef reaction step and subsequent reductive amination [1][2]. Regulatory affairs teams should ensure this compound is included in the impurity fate-and-purge documentation for ANDA submissions, distinct from the 5-formyl analog (Impurity 21) and the des-benzyloxy analog (Impurity 2).

Application
Selection Property
Validation Focus
Kilogram-scale Silodosin manufacturing: Nef reaction feedstock
Pre-installed benzyloxy and oxopropyl groups for direct Nef conversion
Nef reaction efficiency and protecting group stability under oxidative conditions
Chiral amine sidechain installation
C5 2-oxopropyl ketone for Ti(OEt)₄-mediated diastereoselective reductive amination
Diastereoselectivity outcome and impurity profile of the reductive amination step
Orthogonal protecting group strategy
Benzyloxy group cleavable by hydrogenolysis, avoiding basic/acidic hydrolysis of nitrile
Nitrile stability through multi-step synthesis; deprotection orthogonality to ester-based routes
Reference standard for impurity profiling and ANDA
Well-characterized identity (CAS, MDL, multi-supplier CoA) and NLT 97% purity
HPLC system suitability and impurity fate-and-purge documentation for regulatory submissions
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